2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid
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Overview
Description
2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The presence of a trifluoromethyl group in the benzimidazole ring enhances its biological activity and stability, making it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the introduction of the trifluoromethyl group. The synthetic pathway generally proceeds through two main steps:
Construction of the Benzimidazole Ring: This involves the condensation of o-phenylenediamine with formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution.
Introduction of the Trifluoromethyl Group: This step can be achieved through various methods, including the reaction with trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to achieve high yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The benzimidazole ring structure allows for binding to various biological targets, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid can be compared with other benzimidazole derivatives, such as:
2-(Trifluoromethyl-benzoimidazol-1-yl)-acetic acid: Similar in structure but with an acetic acid moiety instead of butyric acid, this compound also exhibits significant biological activity.
2-(Trifluoromethyl-benzoimidazol-1-yl)-propionic acid: Another similar compound with a propionic acid moiety, known for its antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-[2-(trifluoromethyl)benzimidazol-1-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c1-2-8(10(18)19)17-9-6-4-3-5-7(9)16-11(17)12(13,14)15/h3-6,8H,2H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFGDQDQUNNVEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C2=CC=CC=C2N=C1C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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